(6-Methyl-5-nitropyridin-2-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-methyl-5-nitropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-7(9(11)12)3-2-6(4-10)8-5/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGKDKNNONDERG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647261 | |
| Record name | (6-Methyl-5-nitropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13603-40-2 | |
| Record name | (6-Methyl-5-nitropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies Involving the Chemical Compound
Nucleophilic Substitution Reactions of Nitropyridine Derivatives
Nucleophilic substitution is a cornerstone of pyridine (B92270) chemistry, and the presence of a nitro group significantly influences the reactivity of the pyridine ring.
Activation of the Pyridine Ring Towards Nucleophilic Displacement
The pyridine ring, an analogue of benzene (B151609) with a nitrogen atom, is inherently electron-deficient. This electron deficiency, caused by the greater electronegativity of the nitrogen atom, deactivates the ring towards electrophilic attack but makes it susceptible to nucleophilic substitution. uoanbar.edu.iqquora.comstackexchange.com Nucleophilic attack is favored at the positions ortho (2- and 6-) and para (4-) to the ring nitrogen because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate. quora.comstackexchange.comquimicaorganica.org
Influence of Nitro and Other Electron-Withdrawing Groups on Reactivity
The introduction of a strong electron-withdrawing group, such as a nitro group (NO₂), further deactivates the pyridine ring towards electrophiles but significantly enhances its reactivity towards nucleophiles. stackexchange.comnih.govnih.gov The nitro group's potent inductive and resonance effects withdraw electron density from the ring, making the carbon atoms even more electrophilic and stabilizing the anionic intermediate formed during nucleophilic attack. nih.gov This activating effect is particularly pronounced for positions ortho and para to the nitro group. In the case of (6-Methyl-5-nitropyridin-2-yl)methanol, the nitro group at the 5-position activates the 2- and 6-positions for nucleophilic attack.
Substitution of Halogen Atoms and Other Leaving Groups
Halogenated nitropyridines are versatile intermediates in organic synthesis, as the halogen atom can be readily displaced by a variety of nucleophiles. For instance, 2-chloro-5-nitropyridine (B43025) can react with N-methylpiperazine, followed by reduction of the nitro group, to form key intermediates for potential antimicrobial agents. nih.gov Similarly, the chlorine atoms in 2,6-dichloro-3-nitropyridine (B41883) can be sequentially substituted, demonstrating the controlled reactivity of these systems. nih.gov The reactivity of halogens as leaving groups in nucleophilic aromatic substitution on pyridines generally follows the order F > Cl > Br > I, although this can be influenced by the specific reaction conditions and the nature of the nucleophile. researchgate.net
Vicarious Nucleophilic Amination
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the introduction of a substituent onto an electron-deficient aromatic ring, such as a nitropyridine, at a position occupied by a hydrogen atom. organic-chemistry.orgacs.org This reaction typically involves the reaction of a nitroarene with a nucleophile bearing a leaving group at the nucleophilic center. organic-chemistry.org In the context of amination, reagents like hydroxylamine (B1172632) and 4-amino-1,2,4-triazole (B31798) can be used to introduce an amino group onto the nitropyridine ring, often with high regioselectivity. rsc.orgntnu.no For 3-nitropyridines, amination generally occurs at the position para to the nitro group. rsc.orgresearchgate.net This method provides a direct route to amino-nitropyridine derivatives, which are valuable building blocks in medicinal chemistry. acs.org
Oxidation Reactions
The functional groups attached to the pyridine ring can also undergo various transformations.
Transformation of Hydroxyl Groups to Carbonyl Functionalities (e.g., Pyridone Formation)
The hydroxymethyl group at the 2-position of this compound can be oxidized to a carbonyl group. For example, the oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid using strong oxidizing agents. In a related context, the oxidation of a methyl group on the pyridine ring can also occur. For instance, the vapor-phase oxidation of 2-methyl-5-ethylpyridine over a modified vanadium oxide catalyst can lead to the formation of various oxidized products, including acetylpyridines. ect-journal.kzresearchgate.net While not a direct pyridone formation from the subject molecule, the conversion of 6-methyl-β-nitropyridin-2-ones to 2-chloropyridines and subsequently to 2-methoxy derivatives highlights the reactivity of the position ortho to the nitrogen and the potential for further functionalization. nih.gov
Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The pyridine ring, particularly when substituted with a nitro group, can serve as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide or triflate, is a cornerstone of modern organic synthesis. wikipedia.org In recent years, the scope of this reaction has been expanded to include nitroarenes as coupling partners, where the nitro group acts as a leaving group. organic-chemistry.orgmdpi.com This makes this compound a potential substrate for Suzuki-Miyaura coupling.
The catalytic cycle is initiated by the cleavage of the aryl-nitro (Ar–NO₂) bond by a low-valent palladium(0) species in an oxidative addition step. organic-chemistry.orgnih.gov This is a departure from the typical oxidative addition of an Ar-X bond. Following this unprecedented step, the cycle proceeds through the conventional transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. organic-chemistry.orglibretexts.org The reaction of this compound with an arylboronic acid could thus lead to the synthesis of 2-aryl-6-methyl-5-nitropyridines, provided the methanol (B129727) group is compatible with the reaction conditions or suitably protected.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or pseudohalide. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, this methodology has been successfully applied to nitroarenes. nih.govresearchgate.net This transformation allows the nitro group of this compound to be replaced by a variety of amine nucleophiles.
The catalytic cycle is believed to involve the oxidative addition of the C–NO₂ bond to the palladium(0) catalyst, followed by amine coordination and deprotonation to form a palladium amide complex. nih.govlibretexts.org Reductive elimination from this complex then furnishes the arylamine product and regenerates the active Pd(0) catalyst. wikipedia.org This strategy provides a direct route to 5-amino-6-methylpyridin-2-yl derivatives from this compound.
The success of cross-coupling reactions with nitro-substituted pyridines hinges on the careful optimization of the catalytic system and reaction parameters.
For the Suzuki-Miyaura coupling of nitroarenes , research has identified highly effective catalytic systems. Optimal conditions often involve a palladium precursor like Pd(acac)₂ or Pd(OAc)₂, paired with a sterically hindered and electron-rich phosphine (B1218219) ligand such as BrettPhos. organic-chemistry.org The choice of base is also critical, with potassium phosphate (B84403) (K₃PO₄) often proving effective. organic-chemistry.org Solvents like 1,4-dioxane (B91453) are commonly employed, and additives such as 18-crown-6 (B118740) may be used to enhance reactivity. organic-chemistry.org
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of Nitroarenes
| Component | Typical Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| Catalyst Precursor | Pd(acac)₂ | Source of Pd(0) after in situ reduction | organic-chemistry.org |
| Ligand | BrettPhos | Stabilizes Pd center, promotes oxidative addition/reductive elimination | organic-chemistry.orgnih.gov |
| Base | K₃PO₄·nH₂O | Activates the organoboron reagent for transmetalation | organic-chemistry.org |
| Solvent | 1,4-Dioxane | Solubilizes reactants and catalyst | organic-chemistry.org |
| Temperature | ~130 °C | Provides thermal energy to overcome activation barriers | organic-chemistry.org |
For the Buchwald-Hartwig amination of nitroarenes , palladium catalysts bearing dialkyl(biaryl)phosphine ligands have been shown to be particularly effective. nih.govresearchgate.net More recently, robust palladium-N-heterocyclic carbene (Pd/NHC) catalyst systems have been developed, which exhibit high activity and may allow for lower catalyst loadings. nih.gov The choice of base and solvent must be tailored to the specific amine and substrate. The development of automated flow chemistry systems also offers a powerful platform for the high-throughput optimization of reaction variables, including catalyst, ligand, temperature, and reaction time, to maximize yield and turnover number. researchgate.net
Functionalization of the Methanol Moiety
The primary alcohol group of this compound is a key site for derivatization. Standard organic transformations can be applied to this group to introduce a wide range of functionalities.
Oxidation: As discussed in section 3.2.2, the methanol group can be oxidized to the corresponding aldehyde (6-methyl-5-nitropyridine-2-carbaldehyde) or carboxylic acid (6-methyl-5-nitropyridine-2-carboxylic acid) using appropriate oxidizing agents. These products are valuable intermediates for further synthesis.
Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) under standard conditions will yield the corresponding esters.
Etherification: Conversion of the alcohol to an alkoxide with a suitable base, followed by reaction with an alkyl halide (Williamson ether synthesis), would produce ethers.
Activation and Displacement: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. semanticscholar.org This activation facilitates nucleophilic substitution reactions, allowing for the introduction of halides, azides, cyanides, and other nucleophiles at this position.
Formation of Related Heterocyclic Systems
The this compound scaffold is a valuable starting material for the synthesis of more complex, fused heterocyclic systems. Recyclization reactions, where the pyridine ring is incorporated into a new bicyclic or polycyclic structure, are particularly powerful.
Indolizine Synthesis: Indolizines (pyrrolo[1,2-a]pyridines) are an important class of N-fused heterocycles. researchgate.net A common route to their synthesis involves the [3+2] cycloaddition of a pyridinium (B92312) ylide with a suitable dipolarophile. acs.orgresearchgate.net this compound can serve as a precursor to the required pyridinium salt. A plausible pathway involves:
Conversion of the methanol group to a halomethyl group (e.g., bromomethyl) or another group suitable for N-alkylation.
Intramolecular or intermolecular reaction with a species to form a pyridinium salt. For example, reaction with an α-halo ketone could form an N-phenacylpyridinium salt. researchgate.net
In the presence of a base, this salt generates a pyridinium ylide in situ. acs.org
The ylide then undergoes a [3+2] cycloaddition with an alkyne or alkene to construct the five-membered ring, leading to a substituted indolizine. The strong electron-withdrawing nitro group on the pyridine ring is expected to influence the stability and reactivity of the pyridinium ylide intermediate. acs.org
Oxazole-Pyridinium Salt Formation: The oxazolo[3,2-a]pyridinium ring system is another fused heterocycle accessible from pyridine precursors. nih.govresearchgate.net Research has shown that N-phenacyl-2-pyridones can undergo cyclization to form these salts. nih.gov A synthetic route starting from this compound could be envisioned:
Oxidation of the methanol to a 2-pyridone functionality. This is a non-trivial transformation that would likely require multiple steps.
N-phenacylation of the resulting 5-nitro-2-pyridone derivative.
Acid-catalyzed cyclization of the N-phenacylpyridone to yield the corresponding 6-nitrooxazolo[3,2-a]pyridinium salt. nih.gov
Crucially, the presence of the nitro group at the 6-position (in the oxazolopyridinium system) dramatically alters the molecule's reactivity. While unsubstituted oxazolopyridinium salts typically react with nucleophiles like ammonia (B1221849) to cause cleavage of the oxazole (B20620) ring, the 6-nitro derivatives undergo cleavage of the pyridine ring, leading to novel acyclic aminodienes. nih.gov This highlights the profound electronic influence of the nitro group on the reaction pathways of these fused systems.
Electronic Effects and Reactivity Modulation
The reactivity of the pyridine ring in this compound is significantly influenced by the electronic properties of its substituents. The interplay between the electron-withdrawing nitro group and the electron-donating methyl group, as well as the hydroxymethyl group, dictates the molecule's chemical behavior.
Comparative Analysis of Nitro vs. Amino Substituents on Ring Reactivity
The nature of the substituent on the pyridine ring profoundly alters its electron density and, consequently, its reactivity towards electrophilic and nucleophilic attack. The nitro group (-NO2) and the amino group (-NH2) represent two extremes in terms of electronic effects.
The nitro group is a strong electron-withdrawing group. It deactivates the pyridine ring towards electrophilic aromatic substitution through both a negative inductive effect (-I) and a strong electron-withdrawing resonance effect (-M). libretexts.org This resonance effect withdraws π-electron density from the ring, leaving a partial positive charge, particularly at the ortho and para positions relative to the nitro group. stackexchange.com This deactivation is so pronounced that pyridine itself resembles a highly deactivated benzene ring, like nitrobenzene, requiring vigorous conditions for reactions such as nitration and sulfonation. uoanbar.edu.iq In acidic media, the pyridine nitrogen is protonated, forming a pyridinium ion, which further increases the deactivation of the ring. stackexchange.comuoanbar.edu.iq
Conversely, the amino group is a powerful activating group. While it has a -I effect due to the electronegativity of nitrogen, its strong electron-donating resonance effect (+M) predominates. libretexts.org The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, increasing the electron density of the ring and stabilizing the carbocation intermediate formed during electrophilic substitution. libretexts.org This makes the ring significantly more susceptible to electrophilic attack than an unsubstituted pyridine.
Reduction of the nitro group in a nitropyridine derivative to an amino group, therefore, fundamentally changes the reactivity of the heterocyclic core, switching it from a deactivated to an activated system.
| Substituent | Inductive Effect (I) | Resonance Effect (M) | Overall Effect on Ring | Reactivity towards Electrophilic Substitution |
|---|---|---|---|---|
| Nitro (-NO₂) | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Strongly Deactivating | Decreased libretexts.orguoanbar.edu.iq |
| Amino (-NH₂) | Electron-withdrawing (-I) | Strongly Electron-donating (+M) | Strongly Activating | Increased libretexts.org |
Steric and Electronic Influences of Substituent Position
The positions of the methyl, nitro, and hydroxymethyl groups on the pyridine ring of this compound have distinct steric and electronic influences on its reactivity.
Electronic Effects: The pyridine nitrogen itself is electronegative and exerts an inductive electron-withdrawing effect on the ring carbons, making pyridine inherently less reactive than benzene towards electrophilic attack. stackexchange.comuoanbar.edu.iq
Nitro Group (-NO₂) at C-5: As a powerful deactivating group, it significantly reduces the electron density of the ring. In electrophilic substitution, deactivating groups direct incoming electrophiles to the meta position. pearson.com
Methyl Group (-CH₃) at C-6: Alkyl groups like methyl are electron-donating through an inductive effect (+I). scribd.com This effect increases the electron density of the ring, thereby activating it compared to unsubstituted pyridine.
Hydroxymethyl Group (-CH₂OH) at C-2: This group has a weak -I effect. The hydroxymethyl group can be oxidized to a carboxyl group or the nitro group can be reduced to an amino group.
Steric Effects: The position of substituents can sterically hinder the approach of reagents to adjacent positions on the ring. mdpi.com In this compound, the methyl group at C-6 and the hydroxymethyl group at C-2 flank the nitrogen atom. These groups can create steric hindrance for reactions involving the pyridine nitrogen or the adjacent carbon atoms. The relative positions of substituents can influence the regioselectivity of reactions. For example, in nucleophilic substitution, attack is generally favored at the positions ortho and para to the electron-withdrawing group. uoanbar.edu.iq
| Substituent in this compound | Position | Electronic Effect | Directing Influence (for Electrophilic Substitution) |
|---|---|---|---|
| Hydroxymethyl (-CH₂OH) | C-2 | Weakly Electron-withdrawing (-I) | Ortho, Para Director |
| Nitro (-NO₂) | C-5 | Strongly Electron-withdrawing (-I, -M) | Meta Director pearson.com |
| Methyl (-CH₃) | C-6 | Electron-donating (+I) | Ortho, Para Director scribd.com |
Biotransformation Studies and Enzymatic Resistance
The metabolism of nitropyridine derivatives by microorganisms is a key area of study, revealing pathways for detoxification and the potential for enzymatic resistance. The rate of transformation of pyridine derivatives is dependent on the nature and position of the substituents. nih.gov Studies on compounds structurally related to this compound provide insight into its likely metabolic fate.
Microbial transformation of nitropyridines can proceed via several routes, including hydroxylation of the aromatic ring, oxidation of alkyl substituents, and reduction of the nitro group. researchgate.net For instance, the biotransformation of 2-amino-4-methyl-3-nitropyridine (B139313) by the fungus Cunninghamella elegans yields three primary products: 2-amino-5-hydroxy-4-methyl-3-nitropyridine, 2-amino-4-hydroxymethyl-3-nitropyridine, and 2-amino-4-methyl-3-nitropyridine-1-oxide. researchgate.net This demonstrates that oxidation can occur at the aromatic ring, the aliphatic methyl group, and the heterocyclic nitrogen atom. researchgate.net
Transformation by other microorganisms, such as Streptomyces antibioticus, can lead to different products like 2-amino-4-methyl-3-nitro-6(1H)-pyridinone. researchgate.net The involvement of specific enzymes, such as mono- or dioxygenases, has been demonstrated in the degradation of various pyridine compounds. nih.gov
The presence of a nitro group often confers a degree of resistance to enzymatic degradation. However, its reduction to an amino group is a common metabolic step. The hydroxymethyl group of this compound could also be a target for enzymatic oxidation. The specific metabolic profile and the degree of enzymatic resistance for this compound would depend on the specific enzymes encountered in a given biological system.
| Metabolite | Transformation Type | Producing Organism |
|---|---|---|
| 2-amino-5-hydroxy-4-methyl-3-nitropyridine | Ring Hydroxylation | Cunninghamella elegans researchgate.net |
| 2-amino-4-hydroxymethyl-3-nitropyridine | Alkyl Group Oxidation | Cunninghamella elegans researchgate.net |
| 2-amino-4-methyl-3-nitropyridine-1-oxide | N-Oxidation | Cunninghamella elegans researchgate.net |
| 2-amino-4-methyl-3-nitro-6(1H)-pyridinone | Ring Oxidation/Lactam Formation | Streptomyces antibioticus researchgate.net |
Spectroscopic Characterization of 6 Methyl 5 Nitropyridin 2 Yl Methanol and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, with each functional group exhibiting characteristic absorption or scattering frequencies. This allows for the identification of the key structural components of (6-Methyl-5-nitropyridin-2-yl)methanol.
FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.
The most prominent bands include a broad absorption in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the primary alcohol group, often broadened due to hydrogen bonding nist.gov. The presence of both aromatic and aliphatic C-H bonds is also readily identified. Aromatic C-H stretching vibrations of the pyridine (B92270) ring typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are observed in the 2980-2850 cm⁻¹ region.
The nitro group (NO₂) gives rise to two strong and distinct absorption bands: an asymmetric stretching vibration usually found in the 1550-1500 cm⁻¹ range and a symmetric stretching vibration between 1360-1300 cm⁻¹. These bands are definitive indicators of the nitro functionality. Vibrations associated with the pyridine ring, including C=C and C=N stretching, produce a series of bands in the 1600-1400 cm⁻¹ region nih.gov. The C-O stretching of the primary alcohol is expected to appear as a strong band in the 1050-1000 cm⁻¹ range.
Table 1: Predicted FT-IR Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H stretch | 3400-3200 | Strong, Broad |
| Pyridine Ring | Aromatic C-H stretch | 3100-3000 | Medium |
| Methyl/Methylene | Aliphatic C-H stretch | 2980-2850 | Medium |
| Nitro (-NO₂) | Asymmetric N-O stretch | 1550-1500 | Strong |
| Pyridine Ring | C=C, C=N stretch | 1600-1400 | Medium-Strong |
| Nitro (-NO₂) | Symmetric N-O stretch | 1360-1300 | Strong |
Raman spectroscopy provides complementary information to FT-IR by detecting molecular vibrations that result in a change in polarizability. While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy is effective for non-polar and symmetric bonds.
For this compound, the Raman spectrum would be expected to show strong signals for the symmetric vibrations of the molecule. The symmetric stretching of the nitro group, typically around 1350 cm⁻¹, is often a very intense band in the Raman spectrum nih.gov. The breathing modes of the pyridine ring, which involve the symmetric expansion and contraction of the ring, give rise to characteristic strong bands, often observed near 1000 cm⁻¹ and 1030 cm⁻¹ in pyridine derivatives researchgate.net.
Aromatic C-H stretching vibrations are also visible in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching modes of the methyl and methylene groups are expected in the 2980-2850 cm⁻¹ range. Raman spectroscopy is a powerful tool for studying the skeletal vibrations of the pyridine ring and can be used to probe the effects of substitution on the ring's electronic structure acs.orguark.edu.
Table 2: Predicted Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Pyridine Ring | Aromatic C-H stretch | 3100-3000 | Medium |
| Methyl/Methylene | Aliphatic C-H stretch | 2980-2850 | Medium-Strong |
| Nitro (-NO₂) | Symmetric N-O stretch | ~1350 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.
The ¹H NMR spectrum of this compound is predicted to show distinct signals for each type of proton in the molecule. The pyridine ring contains two aromatic protons which would appear as two distinct doublets in the downfield region, typically between δ 7.0 and 9.0 ppm. The proton at the 3-position (H3) and the proton at the 4-position (H4) would split each other, resulting in an AX spin system with a typical ortho-coupling constant (³J) of approximately 8-9 Hz. The strong electron-withdrawing effect of the nitro group at the 5-position would likely shift the H4 proton significantly downfield compared to the H3 proton.
The hydroxymethyl group (-CH₂OH) would give rise to a singlet at approximately δ 4.5-5.0 ppm, integrating to two protons. The methyl group (-CH₃) attached to the pyridine ring would appear as a sharp singlet further upfield, typically around δ 2.5-2.7 ppm, integrating to three protons. The hydroxyl proton (-OH) signal can vary in its chemical shift depending on concentration and solvent, often appearing as a broad singlet that can exchange with deuterium in D₂O.
Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| Ring H-4 | 8.2 - 8.4 | Doublet (d) | 1H | ~8-9 |
| Ring H-3 | 7.4 - 7.6 | Doublet (d) | 1H | ~8-9 |
| -CH₂OH | 4.7 - 4.9 | Singlet (s) | 2H | N/A |
| -CH₃ | 2.6 - 2.8 | Singlet (s) | 3H | N/A |
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, seven distinct signals are expected. The chemical shifts are heavily influenced by the electronic effects of the substituents on the pyridine ring.
The carbons of the pyridine ring typically resonate in the δ 120-160 ppm range. The carbon atom attached to the electron-withdrawing nitro group (C5) is expected to be significantly deshielded, though the ipso-carbon itself may show complex shift behavior. The carbons adjacent to the nitrogen atom (C2 and C6) are also shifted downfield. The carbon bearing the hydroxymethyl group (C2) and the carbon bearing the methyl group (C6) would likely appear at the downfield end of the aromatic region, around δ 150-160 ppm. The signal for the methylene carbon (-CH₂OH) would be expected around δ 60-65 ppm, while the methyl carbon (-CH₃) would appear upfield, typically around δ 20-25 ppm.
Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (bearing -CH₂OH) | 158 - 162 |
| C6 (bearing -CH₃) | 155 - 159 |
| C4 | 135 - 140 |
| C5 (bearing -NO₂) | 130 - 135 |
| C3 | 120 - 125 |
| -CH₂OH | 60 - 65 |
While 1D NMR spectra provide foundational data, advanced 2D NMR techniques are often employed for unambiguous structural confirmation. Techniques such as Correlation Spectroscopy (COSY) can establish proton-proton couplings, confirming the relationship between the H3 and H4 protons on the pyridine ring. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded protons and carbons, allowing for the definitive assignment of the signals for C3/H3, C4/H4, the methyl group, and the methylene group hmdb.ca. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations, which are invaluable for piecing together the molecular structure by connecting the substituent groups to the correct positions on the pyridine ring.
For impurity identification, NMR spectroscopy is a powerful tool. A common and straightforward method for confirming the identity of a suspected impurity is the use of a "spiking experiment". In this technique, an authentic sample of the suspected impurity is added (spiked) into the NMR tube containing the sample mixture. The ¹H NMR spectrum is then re-acquired. If the suspected compound is indeed present in the original mixture, the intensity of its corresponding peaks will increase upon spiking. If it is not present, a new set of peaks will appear. This method is definitive as it ensures that both the analyte and the standard are measured under identical conditions of temperature, solvent, and magnetic field.
Mass Spectrometry (MS)
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of this compound. Different ionization methods provide complementary information.
Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS analysis would involve the separation of the compound from any impurities based on its boiling point and polarity, followed by ionization and mass analysis.
Detailed Research Findings:
The expected molecular ion peak for this compound (C7H8N2O3) would be at a mass-to-charge ratio (m/z) of 168.15. Key fragmentation pathways would likely involve:
Loss of the hydroxymethyl group (-CH2OH): This would result in a fragment ion at m/z 137.
Loss of the nitro group (-NO2): This would lead to a fragment at m/z 122.
Loss of a hydroxyl radical (-OH) from the hydroxymethyl group: This would produce a fragment at m/z 151.
Cleavage of the pyridine ring: This can lead to a variety of smaller fragment ions.
For the related compound, 6-Methyl-5-nitropyridin-2-amine, the observed top peak in the GC-MS spectrum is at m/z 136, with the second highest at m/z 153 (the molecular ion) nih.gov. This suggests that for nitropyridine derivatives, fragmentation involving the substituents on the ring is a significant process.
| Predicted Fragment Ion | Predicted m/z | Corresponding Neutral Loss |
|---|---|---|
| [M]+• | 168 | - |
| [M - OH]+ | 151 | •OH |
| [M - CH2OH]+ | 137 | •CH2OH |
| [M - NO2]+ | 122 | •NO2 |
Electrospray ionization is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In the context of this compound, ESI-MS would typically be performed on a solution of the analyte, often coupled with a liquid chromatography system.
Detailed Research Findings:
In positive ion mode ESI-MS, this compound is expected to be readily protonated, yielding a prominent pseudomolecular ion [M+H]+ at m/z 169.16. This is due to the presence of the basic nitrogen atom in the pyridine ring and the oxygen atom of the methanol (B129727) group. Depending on the source conditions, adducts with sodium [M+Na]+ (m/z 191.14) or potassium [M+K]+ (m/z 207.10) may also be observed.
Tandem mass spectrometry (MS/MS) of the [M+H]+ ion would provide further structural information. Collision-induced dissociation (CID) would likely induce fragmentation, with the most probable losses being water (H2O) from the protonated hydroxymethyl group, leading to a fragment at m/z 151.15, and the loss of the nitro group. The fragmentation patterns of fused nitrogen-containing ring systems under ESI-MS have been shown to involve characteristic cross-ring cleavages, which could also be anticipated for this compound nih.gov.
| Ion Species | Predicted m/z |
|---|---|
| [M+H]+ | 169.16 |
| [M+Na]+ | 191.14 |
| [M+K]+ | 207.10 |
| [M+H - H2O]+ | 151.15 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.
The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the nitropyridine chromophore.
Detailed Research Findings:
The nitropyridine system gives rise to characteristic absorption bands in the UV-Vis region. Typically, π → π* transitions of the aromatic ring and n → π* transitions associated with the nitro group are observed. For a related compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, a UV absorption maximum is observed around 290 nm researchgate.net. It is anticipated that this compound would exhibit a similar absorption profile. The absorption spectrum is likely to show a strong band in the range of 250-300 nm, corresponding to the π → π* transitions of the substituted pyridine ring. A weaker, longer-wavelength absorption band, possibly extending into the near-UV or visible region, may be attributable to the n → π* transition of the nitro group. The solvent polarity can influence the position of these bands (solvatochromism).
Information regarding the emission (fluorescence) spectra of this compound is scarce. Many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent due to efficient intersystem crossing to the triplet state. However, the specific substitution pattern can influence the photophysical properties.
| Type of Transition | Expected Wavelength Range (nm) |
|---|---|
| π → π | 250 - 300 |
| n → π | > 300 |
Advanced Analytical Techniques for Purity and Trace Analysis
For the definitive identification and quantification of this compound, especially in complex matrices, more advanced hyphenated techniques are employed.
HPLC is the premier technique for the separation and quantification of non-volatile and thermally labile compounds. Coupling HPLC with a photodiode array (PDA) detector and a mass spectrometer provides comprehensive analytical data.
Detailed Research Findings:
An HPLC-PDA/MS method would be the gold standard for the analysis of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with a formic acid or ammonium (B1175870) acetate modifier to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for the separation of this moderately polar compound.
The PDA detector would provide the UV-Vis spectrum of the eluting peak, confirming its identity by matching the spectrum with that of a reference standard. The retention time from the HPLC provides a further point of identification. The mass spectrometer, typically an ESI source, would provide mass-to-charge ratio information for the eluting compound, confirming the molecular weight and providing fragmentation data for structural confirmation, as described in the ESI-MS section. This combination of techniques allows for the unambiguous identification and quantification of this compound and the simultaneous analysis of any impurities.
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |
| Detection | PDA (e.g., 210-400 nm) and ESI-MS (Positive Ion Mode) |
| Expected Retention Time | Dependent on exact conditions, but would be a single sharp peak |
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Metal Residue Detection
Inductively coupled plasma-optical emission spectrometry (ICP-OES) is a powerful analytical technique utilized for the determination of trace metal residues in various samples, including pharmaceutical compounds like this compound. labmanager.comderingerney.com The significance of this analysis in the context of active pharmaceutical ingredients (APIs) lies in the necessity to control metallic impurities, which can originate from catalysts used during synthesis or from the manufacturing equipment itself. americanpharmaceuticalreview.com Regulatory bodies mandate the monitoring and limitation of such impurities to ensure the safety and efficacy of the final drug product. americanpharmaceuticalreview.com
The principle of ICP-OES involves introducing a sample, typically in a liquid form, into a high-temperature argon plasma (around 10,000 K). labmanager.com This extreme temperature excites the atoms of the metallic elements within the sample, causing them to emit light at characteristic wavelengths. deringerney.com The emitted light is then passed through a spectrometer, which separates the light by wavelength, and the intensity of the light at each specific wavelength is measured by a detector. labmanager.comderingerney.com The intensity of the emitted light is directly proportional to the concentration of the element in the sample, allowing for quantitative analysis. deringerney.com
For the analysis of this compound, a sample would first be prepared, which typically involves digestion in a suitable acid matrix to convert the solid organic compound into a liquid solution. pcdn.conih.gov This solution is then nebulized and introduced into the plasma. The resulting emission spectrum is analyzed to identify and quantify the presence of any residual metals.
The ICP-OES method offers several advantages, including the ability to simultaneously detect a wide range of elements (over 70), a broad linear dynamic range, and low detection limits, often in the parts-per-billion (ppb) range. deringerney.com This makes it a highly efficient and sensitive technique for ensuring the purity of pharmaceutical intermediates and final products. labmanager.comamericanpharmaceuticalreview.com
Research in the pharmaceutical industry has focused on developing and validating generic ICP-OES methods for the analysis of multiple APIs to improve efficiency. americanpharmaceuticalreview.com Such methods are validated for parameters like specificity, linearity, precision, and accuracy to ensure the reliability of the results. americanpharmaceuticalreview.com The quantification limit for various metals can range from 2.3 µg/g to 20.4 µg/g, with detection limits as low as 0.05 µg/g to 1.2 µg/g, based on a 20 mg sample size. americanpharmaceuticalreview.com
In the context of synthesizing pyridine derivatives, common metal catalysts that might be used include palladium, platinum, nickel, and copper. americanpharmaceuticalreview.com Therefore, an ICP-OES analysis of this compound would likely focus on detecting these and other common metallic impurities. The following table represents a hypothetical analysis of a batch of this compound for trace metal residues. The acceptance criteria are based on typical limits for pharmaceutical ingredients.
Table 1: ICP-OES Analysis of Metal Residues in this compound
| Element | Wavelength (nm) | Result (µg/g) | Acceptance Criteria (µg/g) | Status |
|---|---|---|---|---|
| Palladium (Pd) | 340.458 | < 5 | ≤ 10 | Pass |
| Platinum (Pt) | 265.945 | < 5 | ≤ 10 | Pass |
| Nickel (Ni) | 231.604 | 8.2 | ≤ 20 | Pass |
| Copper (Cu) | 324.754 | 15.6 | ≤ 25 | Pass |
| Iron (Fe) | 259.940 | 35.1 | ≤ 50 | Pass |
| Zinc (Zn) | 213.856 | 22.4 | ≤ 50 | Pass |
| Magnesium (Mg) | 279.553 | 45.3 | ≤ 100 | Pass |
| Tin (Sn) | 189.989 | < 10 | ≤ 25 | Pass |
The data presented in Table 1 indicates that the analyzed batch of this compound meets the predefined specifications for the listed metallic impurities. The measured concentrations are all below the established acceptance criteria, ensuring the compound's purity with respect to these potential contaminants. This type of analysis is a critical component of the quality control process in pharmaceutical manufacturing.
Crystallographic Analysis and Solid State Structural Studies of 6 Methyl 5 Nitropyridin 2 Yl Methanol Derivatives
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique has been instrumental in elucidating the structural details of various nitropyridine derivatives.
Determination of Molecular Geometry and Conformation
For instance, the analysis of similar structures reveals that the pyridine (B92270) ring generally adopts a planar conformation. The substituents, in this case, a methyl group, a nitro group, and a hydroxymethyl group, will have specific orientations relative to this ring. The nitro group is typically coplanar or nearly coplanar with the pyridine ring to maximize resonance stabilization. The C-N bond to the nitro group and the N-O bonds within the nitro group will have characteristic lengths, reflecting the delocalization of electrons.
The conformation of the hydroxymethyl group (-CH₂OH) is of particular interest. Rotation around the C-C bond connecting it to the pyridine ring can lead to different conformers. The observed conformation in the solid state will be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions, such as hydrogen bonding. In a related compound, 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695), the structure was confirmed by single-crystal X-ray diffraction, highlighting the importance of this technique in unambiguously determining the arrangement of such substituent groups. nih.govmdpi.comresearchgate.net
The molecular geometry of a related compound, 3-methyl-4-nitropyridine-1-oxide (POM), was confirmed using single-crystal X-ray diffraction, which determined its lattice parameters. researchgate.net This underscores the power of the technique in establishing the fundamental geometric parameters of nitropyridine derivatives.
A general expectation for (6-Methyl-5-nitropyridin-2-yl)methanol would be a twisted conformation to some degree between the pyridine ring and its substituents to alleviate steric strain, a phenomenon observed in other substituted pyridines. rsc.org
Table 1: Expected Geometric Parameters for this compound based on Related Structures
| Parameter | Expected Value/Range |
| Pyridine Ring | Planar |
| C-N (nitro group) | ~1.45 - 1.49 Å |
| N-O (nitro group) | ~1.21 - 1.25 Å |
| C-C (ring-CH₂OH) | ~1.50 - 1.54 Å |
| C-O (hydroxymethyl) | ~1.42 - 1.44 Å |
| Dihedral Angle (Pyridine-NO₂) | < 15° |
Note: These are generalized expected values based on crystallographic data of similar compounds and may vary in the actual structure.
Analysis of Crystal Packing and Intermolecular Interactions
The way molecules pack in a crystal lattice is governed by a variety of intermolecular interactions. For this compound derivatives, hydrogen bonding and π-π stacking are expected to be the dominant forces dictating the supramolecular architecture.
The hydroxymethyl group is a potent hydrogen bond donor (O-H) and acceptor (O). This allows for the formation of strong O-H···N or O-H···O hydrogen bonds, where the nitrogen atom of the pyridine ring or the oxygen atoms of the nitro group on a neighboring molecule can act as acceptors. Such interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. For example, in the crystal structure of a zinc(II) complex with a pyridine aroylhydrazone ligand, intermolecular O-H···N hydrogen bonds were observed to connect molecules. nih.gov
The nitro group, with its electronegative oxygen atoms, can also participate in weaker C-H···O hydrogen bonds with the methyl or pyridine ring hydrogen atoms of adjacent molecules.
Furthermore, the aromatic pyridine ring facilitates π-π stacking interactions. These interactions, where the electron-rich π systems of parallel or offset pyridine rings attract each other, are a significant contributor to the stability of the crystal lattice. In some pyridylacetonitrile derivatives, face-to-face arrangements of pyridine rings have been observed. rsc.org The presence of the nitro group, being electron-withdrawing, can influence the nature of these π-π interactions, potentially leading to electron-rich/electron-poor stacking arrangements. In the crystal structure of a zinc(II) complex, π-π stacking interactions led to the dimerization of complex molecules. nih.gov
Influence of Substituent Positioning on Solid-State Structural Architecture
The relative positions of substituents on the pyridine ring have a profound impact on the resulting solid-state structure. mdpi.com The specific substitution pattern in this compound—with groups at the 2, 5, and 6 positions—creates a unique steric and electronic environment that directs the crystal packing.
The positioning of the nitro group at the 5-position and the hydroxymethyl group at the 2-position sets up a specific arrangement of hydrogen bond donors and acceptors. This can lead to the formation of intramolecular hydrogen bonds, which would influence the conformation of the hydroxymethyl group, or it can favor specific intermolecular hydrogen bonding motifs. Studies on other substituted pyridines have shown that the nature and position of substituents dictate the relationships between the basicity of the pyridine ring and its interactions. researchgate.net The introduction of different substituents can switch off certain interactions, like π-stacking, and promote others, leading to significant variations in the crystal packing. mdpi.com
Crystallization Techniques for Nitropyridine Derivatives
Obtaining high-quality single crystals suitable for X-ray diffraction is a crucial step in structural analysis. For nitropyridine derivatives, several crystallization techniques are commonly employed.
The most prevalent method is slow evaporation from a suitable solvent. researchgate.net The choice of solvent is critical and is often determined by the solubility of the compound. Common solvents for nitropyridine derivatives include acetone (B3395972), ethanol, methanol (B129727), and ethyl methyl ketone. mdpi.comresearchgate.net The process involves dissolving the purified compound in the chosen solvent to create a saturated or near-saturated solution. This solution is then left undisturbed, allowing the solvent to evaporate slowly over a period of days or weeks. As the solvent evaporates, the concentration of the solute increases, eventually leading to the formation of well-defined crystals. For instance, single crystals of 3-methyl-4-nitropyridine-1-oxide were successfully grown using the solvent evaporation technique with acetone as the solvent. researchgate.net
Another common technique is recrystallization, which not only helps in purifying the compound but can also yield single crystals. This involves dissolving the compound in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to crystallization. This process can be repeated to improve the purity and quality of the crystals. researchgate.net For example, 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol was recrystallized from methanol to yield colorless crystals suitable for X-ray analysis. mdpi.comresearchgate.net
In some cases, a combination of techniques or the use of co-solvents may be necessary to obtain crystals of sufficient quality. The success of crystallization is often a matter of trial and error, involving the screening of various solvents and conditions.
Table 2: Common Crystallization Solvents for Pyridine Derivatives
| Solvent | Properties |
| Acetone | Good solvent for many organic compounds, volatile. researchgate.net |
| Ethanol | Polar protic solvent, commonly used for recrystallization. mdpi.com |
| Methanol | Similar to ethanol, effective for dissolving polar compounds. mdpi.comcdnsciencepub.com |
| Ethyl Methyl Ketone | A ketone solvent used for recrystallization of some nitropyridine derivatives. researchgate.net |
Applications of 6 Methyl 5 Nitropyridin 2 Yl Methanol As a Key Synthetic Intermediate in Advanced Chemical Synthesis
Role in the Synthesis of Diverse Heterocyclic Compounds
From a synthetic chemistry perspective, nitropyridines are considered convenient and readily available precursors for a vast array of mono- and polynuclear heterocyclic systems. researchgate.net The presence of the electron-withdrawing nitro group activates the pyridine (B92270) ring for certain reactions, while the hydroxymethyl and methyl groups provide handles for further functionalization and ring-forming reactions.
The transformation of the functional groups on (6-Methyl-5-nitropyridin-2-yl)methanol is key to its utility. For instance, the nitro group can be reduced to an amino group, which is a common precursor for the formation of fused heterocyclic rings. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., a halide) to facilitate nucleophilic substitution reactions. These transformations enable chemists to construct a variety of heterocyclic scaffolds, such as indolizines and other fused pyridine systems. mdpi.com The strategic combination of these reactions allows for the controlled and systematic construction of complex molecular architectures.
Intermediacy in Pharmaceutical Precursor Development
The pyridine motif is a privileged structure in drug design, appearing in numerous approved pharmaceuticals. researchgate.net Nitropyridine derivatives, including this compound, are instrumental as intermediates in the synthesis of these bioactive molecules.
Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals. This compound serves as a valuable starting material for the synthesis of these structures.
Piperazines: The functional groups of this compound can be manipulated to construct piperazine rings, which are common in drug candidates. For example, the hydroxymethyl group can be converted to an amine or an aldehyde, which can then participate in cyclization reactions with appropriate diamine precursors.
Pyrimidines: Pyrimidines are another class of heterocycles for which this compound is a potential precursor. The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine. The functionalities on this compound can be chemically modified to create fragments suitable for incorporation into a pyrimidine ring.
Purines: The synthesis of purines, which are composed of fused pyrimidine and imidazole rings, can also utilize intermediates derived from this compound. For example, regioselective metalation of the methyl group on a protected purine has been used to introduce fluoromethyl groups, creating derivatives with cytotoxic activity. nih.gov The functional handles on this compound allow for its elaboration into substituted pyrimidine precursors that can then be used to construct the purine scaffold.
Nitropyridines are key intermediates in the synthesis of various bioactive molecules, including potent enzyme inhibitors. researchgate.netnih.gov The synthetic strategies often revolve around the chemical reactivity of the nitro group and other substituents on the pyridine ring.
One common strategy involves the reduction of the nitro group to an amine. This amino group can then serve as a key nucleophile or as a directing group in subsequent reactions. For example, it can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems. Another strategy involves nucleophilic aromatic substitution, where the nitro group activates the pyridine ring, allowing for the displacement of a suitable leaving group by a nucleophile. nih.gov These fundamental transformations are the basis for creating libraries of nitropyridine-containing compounds for screening against various biological targets.
| Transformation | Reagents/Conditions | Resulting Functional Group | Application in Synthesis |
|---|---|---|---|
| Nitro Group Reduction | H₂, Pd/C; SnCl₂, HCl | Amino Group (-NH₂) | Formation of amides, ureas; Precursor for fused heterocycles |
| Hydroxymethyl Oxidation | MnO₂, PCC | Aldehyde (-CHO) or Carboxylic Acid (-COOH) | Condensation reactions; Amide bond formation |
| Hydroxymethyl Halogenation | SOCl₂, PBr₃ | Halomethyl Group (-CH₂X) | Nucleophilic substitution reactions |
| Nucleophilic Aromatic Substitution | Amines, Thiols | Substituted Pyridine | Introduction of diverse side chains |
This compound and structurally related nitropyridines are crucial intermediates in the synthesis of specific, high-value pharmaceutical compounds.
Omeprazole: Omeprazole is a proton pump inhibitor used to treat acid-related gastrointestinal disorders. researchgate.net Its synthesis involves the coupling of a substituted benzimidazole moiety with a functionalized pyridine ring. scispace.comresearchgate.net While the direct precursor to the pyridine portion of omeprazole is typically 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, the synthesis of this key intermediate often starts from nitropyridine derivatives. google.comgoogle.com For instance, a common synthetic route involves the nitration of a substituted pyridine N-oxide, followed by substitution of the nitro group with a methoxy group and subsequent functionalization of the methyl group. google.com This highlights the essential role of nitropyridines as foundational materials in the synthesis of this major drug class.
DNA-PK Inhibitors: DNA-dependent protein kinase (DNA-PK) is a key enzyme in the repair of DNA double-strand breaks and is a significant target for the development of cancer therapeutics, particularly as radiosensitizers. nih.gov Many potent and selective DNA-PK inhibitors are based on complex, nitrogen-containing heterocyclic scaffolds such as pyridopyrimidin-4-ones and imidazo[4,5-c]pyridines. nih.govnih.gov The synthesis of these complex molecules relies on the availability of appropriately functionalized building blocks. A compound like this compound provides a pyridine core that can be elaborated through a series of reactions—such as reduction of the nitro group, modification of the hydroxymethyl group, and subsequent cyclization steps—to construct the fused ring systems characteristic of these inhibitors.
Use in Functional Materials Development
Beyond pharmaceuticals, functionalized heterocyclic compounds are of growing interest in the field of materials science, particularly for applications in electronics.
Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The performance of these materials is highly dependent on their molecular structure. Heterocyclic compounds, including pyridine and thiophene derivatives, are common building blocks for these materials.
Q & A
Q. How to reconcile conflicting data in reaction mechanisms?
- Systematic Approach :
Perform kinetic studies (e.g., varying temperature/pH) to identify rate-determining steps.
Use isotopic labeling (e.g., D₂O in NMR) to trace proton transfer pathways .
- Example : Contradictory MS fragmentation patterns may arise from in-source decay; employ softer ionization (e.g., ESI vs. EI) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
